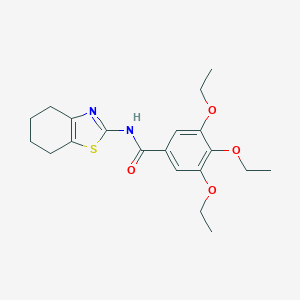
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. It may also modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-bromobutyrophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
Produktname |
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
|---|---|
Molekularformel |
C15H19N3OS |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)14-17-18-15(20-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19) |
InChI-Schlüssel |
GCKFZYXSBVTBPM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)


![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)


![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![2,6-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216217.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B216223.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
